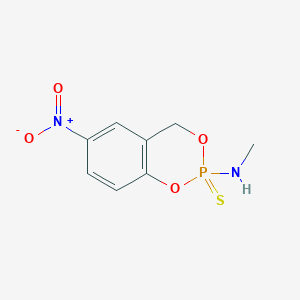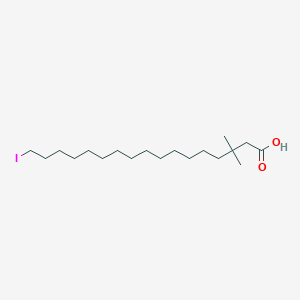
17-Iodo-3,3-dimethylheptadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Iodo-3,3-dimethylheptadecanoic acid (IDHA) is a synthetic fatty acid that has been widely studied in scientific research for its potential applications in various fields. IDHA is a highly branched, long-chain fatty acid that contains an iodine atom at the 17th carbon position. In
Wirkmechanismus
The mechanism of action of 17-Iodo-3,3-dimethylheptadecanoic acid is not fully understood. However, it has been suggested that 17-Iodo-3,3-dimethylheptadecanoic acid may exert its effects through the inhibition of fatty acid synthesis and the modulation of lipid metabolism. 17-Iodo-3,3-dimethylheptadecanoic acid has also been shown to interact with various signaling pathways, including the AMP-activated protein kinase (AMPK) pathway and the peroxisome proliferator-activated receptor (PPAR) pathway.
Biochemische Und Physiologische Effekte
17-Iodo-3,3-dimethylheptadecanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 17-Iodo-3,3-dimethylheptadecanoic acid can inhibit the growth of cancer cells and induce apoptosis. 17-Iodo-3,3-dimethylheptadecanoic acid has also been shown to have neuroprotective effects and may improve cognitive function. In addition, 17-Iodo-3,3-dimethylheptadecanoic acid has been shown to modulate immune responses and may have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
17-Iodo-3,3-dimethylheptadecanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. 17-Iodo-3,3-dimethylheptadecanoic acid is also stable and can be stored for long periods of time. However, 17-Iodo-3,3-dimethylheptadecanoic acid has some limitations for lab experiments. It is a highly branched fatty acid that may have different properties compared to other fatty acids. In addition, the mechanism of action of 17-Iodo-3,3-dimethylheptadecanoic acid is not fully understood, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 17-Iodo-3,3-dimethylheptadecanoic acid. One direction is to further elucidate the mechanism of action of 17-Iodo-3,3-dimethylheptadecanoic acid and its interactions with various signaling pathways. Another direction is to explore the potential of 17-Iodo-3,3-dimethylheptadecanoic acid as a therapeutic agent for cancer treatment, neurodegenerative diseases, and autoimmune diseases. In addition, further studies are needed to determine the optimal dosage and administration of 17-Iodo-3,3-dimethylheptadecanoic acid for these applications.
Conclusion:
In conclusion, 17-Iodo-3,3-dimethylheptadecanoic acid is a synthetic fatty acid that has been extensively studied for its potential applications in various fields. 17-Iodo-3,3-dimethylheptadecanoic acid has been shown to have anti-tumor properties, neuroprotective effects, and immunomodulatory effects. 17-Iodo-3,3-dimethylheptadecanoic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 17-Iodo-3,3-dimethylheptadecanoic acid, including further elucidation of its mechanism of action and exploration of its therapeutic potential.
Synthesemethoden
17-Iodo-3,3-dimethylheptadecanoic acid can be synthesized through a multi-step process involving the reaction of heptadecanoic acid with iodine, followed by the oxidation of the resulting iodoheptadecanoic acid with potassium permanganate. The final step involves the reduction of the resulting 17-ketoheptadecanoic acid with sodium borohydride to yield 17-Iodo-3,3-dimethylheptadecanoic acid.
Wissenschaftliche Forschungsanwendungen
17-Iodo-3,3-dimethylheptadecanoic acid has been extensively studied for its potential applications in various fields, including oncology, neurology, and immunology. 17-Iodo-3,3-dimethylheptadecanoic acid has been shown to have anti-tumor properties and may be a potential therapeutic agent for cancer treatment. In neurology, 17-Iodo-3,3-dimethylheptadecanoic acid has been studied for its potential neuroprotective effects and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 17-Iodo-3,3-dimethylheptadecanoic acid has been shown to modulate immune responses and may have applications in the treatment of autoimmune diseases.
Eigenschaften
CAS-Nummer |
126513-77-7 |
|---|---|
Produktname |
17-Iodo-3,3-dimethylheptadecanoic acid |
Molekularformel |
C19H37IO2 |
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
17-iodo-3,3-dimethylheptadecanoic acid |
InChI |
InChI=1S/C19H37IO2/c1-19(2,17-18(21)22)15-13-11-9-7-5-3-4-6-8-10-12-14-16-20/h3-17H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
BWLXURUXFKOLIS-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCCCCCCCCCCCCI)CC(=O)O |
Kanonische SMILES |
CC(C)(CCCCCCCCCCCCCCI)CC(=O)O |
Andere CAS-Nummern |
126513-77-7 |
Synonyme |
17-IDHDA 17-iodo-3,3-dimethylheptadecanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



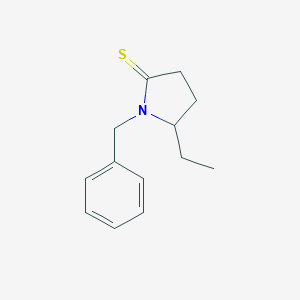
![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)
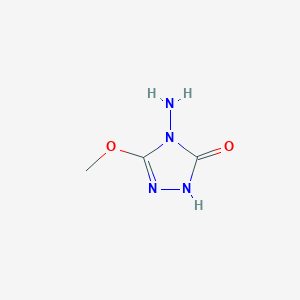
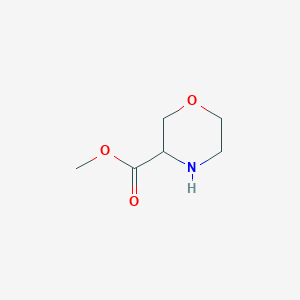
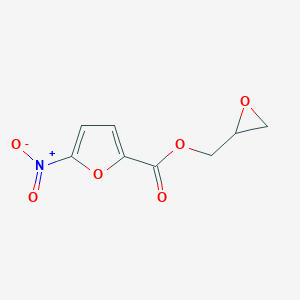
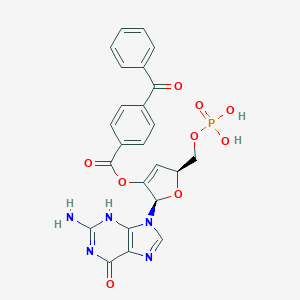
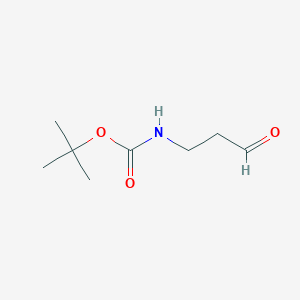
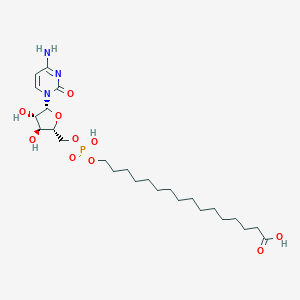
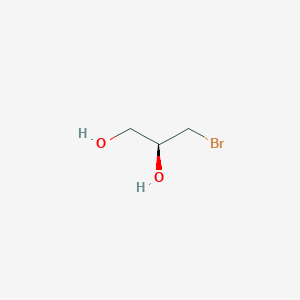
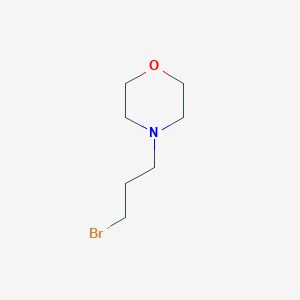
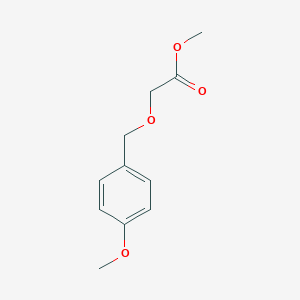
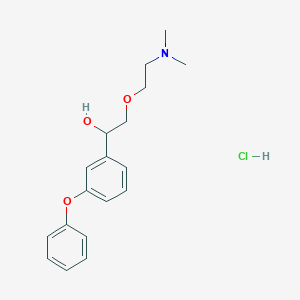
![4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione](/img/structure/B154007.png)
